2-Methylquinoline-6-sulfonyl chloride

Regioselective sulfonation Quinoline positional isomers Chlorosulfonation regiochemistry

Researchers requiring regiospecific 6-substituted quinoline sulfonamide libraries face supply inconsistency with generic isomers. 2-Methylquinoline-6-sulfonyl chloride is the exact building block for constructing sub-micromolar dual MAO-A/MAO-B/BChE inhibitors. The pre-installed -SO₂Cl group enables catalyst-free, aqueous-phase sulfonamide formation-reducing process mass intensity. • Confirmed C2-methyl/6-SO₂Cl pattern matches published SAR for mGluR and kinase TCI programs. • Eliminates photocatalyst and transition-metal costs vs. alternative sulfonylation routes. Sourced for batch-to-batch consistency with full QA documentation.

Molecular Formula C10H8ClNO2S
Molecular Weight 241.69 g/mol
Cat. No. B13532322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylquinoline-6-sulfonyl chloride
Molecular FormulaC10H8ClNO2S
Molecular Weight241.69 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C10H8ClNO2S/c1-7-2-3-8-6-9(15(11,13)14)4-5-10(8)12-7/h2-6H,1H3
InChIKeyINCCUGMUEJWWJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylquinoline-6-sulfonyl chloride – Chemical Profile, Procurement Identifiers, and Comparator Landscape


2-Methylquinoline-6-sulfonyl chloride (CAS 1033226-79-7, MW 241.69 g/mol, C₁₀H₈ClNO₂S) is a heteroaromatic sulfonyl chloride building block featuring a quinoline core with a methyl substituent at position 2 and a reactive –SO₂Cl group at position 6 [1]. The compound serves as a key electrophilic intermediate for constructing sulfonamide, sulfonate ester, and sulfone libraries via nucleophilic substitution, with primary relevance in medicinal chemistry and agrochemical discovery programs [2]. Its computed XLogP3-AA of 2.6 and topological polar surface area of 55.4 Ų provide a baseline for predicting the physicochemical properties of downstream derivatives [1]. The closest structural analogs include quinoline-6-sulfonyl chloride (no C2-methyl), 2-methylquinoline (no –SO₂Cl), 8-quinolinesulfonyl chloride positional isomers, and 2-chloroquinoline-6-sulfonyl chloride, each presenting fundamentally different reactivity, regiochemical, or steric profiles that preclude simple interchangeability.

Why 2-Methylquinoline-6-sulfonyl chloride Cannot Be Replaced by Generic Quinoline Sulfonyl Chlorides in Regiochemically Demanding Syntheses


Replacing 2-methylquinoline-6-sulfonyl chloride with a generic quinoline sulfonyl chloride introduces three compounding risks: (i) loss of the C2-methyl group, which alters the electron density on the quinoline ring and modifies the reactivity of the sulfonyl chloride toward nucleophiles compared to unsubstituted quinoline-6-sulfonyl chloride [1]; (ii) positional isomerism—quaternary ammonium salts obtained from 8-quinolinesulfonyl chlorides react with thionyl chloride to give sulfonyl chlorides that are often unstable and require immediate consumption, whereas the 6-substituted isomer exhibits greater isolability [2]; and (iii) steric and electronic modulation—the C2-methyl substituent influences both the regioselectivity of further electrophilic aromatic substitution and the conformational properties of derived sulfonamides, a factor acknowledged in patent literature for biologically active quinoline-sulfonyl derivatives targeting mGluR and cancer pathways [3]. These distinctions mean that substituting the 2-methyl-6-sulfonyl chloride regioisomer with a different positional or substitution analog will yield a different compound with non-equivalent physicochemical and pharmacological profiles, invalidating SAR correlations and potentially compromising patent integrity.

2-Methylquinoline-6-sulfonyl chloride – Comparator-Based Quantitative Differentiation Evidence


Regiochemical Differentiation: C6-Sulfonyl Chloride Substitution on 2-Methylquinoline versus Alternative Positions

The substitution pattern of 2-methylquinoline-6-sulfonyl chloride places the electrophilic –SO₂Cl group at the 6-position of the quinoline ring, which is distinct from the more commonly encountered 8-sulfonyl chloride isomers. The 6-position on the 2-methylquinoline scaffold is activated toward electrophilic substitution due to the electron-donating effect of the C2-methyl group, enabling direct chlorosulfonation at this position. In contrast, quinoline-8-sulfonyl chlorides are reported to be frequently unstable and require immediate consumption after preparation, whereas 2-methylquinoline-6-sulfonyl chloride can be isolated and stored under anhydrous conditions [1]. This difference in stability and isolability between the 6- and 8-regioisomers is a critical procurement consideration. Furthermore, the 6-position places the sulfonyl group on the benzenoid ring para to the ring junction nitrogen, creating a distinct electronic environment compared to 5- or 8-substituted analogs, which directly affects the pKa and hydrogen-bonding capacity of derived sulfonamides.

Regioselective sulfonation Quinoline positional isomers Chlorosulfonation regiochemistry

Physicochemical Differentiation for Derivative Design: XLogP3 and Topological Polar Surface Area (TPSA) Benchmarks

The computed physicochemical properties of 2-methylquinoline-6-sulfonyl chloride provide quantitative benchmarks for designing derivative libraries within drug-like chemical space. Its XLogP3-AA of 2.6 and TPSA of 55.4 Ų place the core scaffold within favorable ranges for oral bioavailability according to Lipinski and Veber guidelines [1]. By comparison, unsubstituted quinoline-6-sulfonyl chloride exhibits a lower computed XLogP3-AA of approximately 2.0, while 2-chloroquinoline-6-sulfonyl chloride shows a higher XLogP3 of 3.0. The C2-methyl group thus provides a calculated lipophilicity increment of approximately +0.6 log units over the unsubstituted analog, while the sulfonyl chloride at C6 contributes a TPSA of 55.4 Ų, compared to the unsubstituted 2-methylquinoline (without –SO₂Cl) with a TPSA of 12.9 Ų [1]. This combination of moderate lipophilicity and sufficient polarity is well-suited for generating sulfonamide derivatives that balance membrane permeability with aqueous solubility.

Drug-likeness prediction ADME optimization Quinoline sulfonamide libraries

Synthetic Methodology Compatibility: Direct Coupling of 2-Methylquinoline-6-sulfonyl Chloride in Water-Based versus Traditional Organic-Solvent Systems

2-Methylquinoline-6-sulfonyl chloride, as a pre-formed sulfonyl chloride, can be directly employed in nucleophilic substitution reactions with amines to generate sulfonamides. Recent methodology advances demonstrate that haloquinoline-sulfonyl chloride coupling can be conducted in water with excellent regioselectivity and without organic solvents, base additives, or extra activators [1]. In contrast, when the sulfonyl chloride group is not pre-installed, alternative approaches rely on in situ generation of sulfonyl radicals from sodium sulfinates or sulfonyl hydrazides, which require transition-metal catalysis or stoichiometric oxidants [2]. The pre-formed 2-methylquinoline-6-sulfonyl chloride thus allows direct, metal-free amination under mild conditions (room temperature, aqueous or organic solvent), whereas sodium sulfinate-based methods require visible-light photocatalysts and extended reaction times of 4–12 hours [3]. This methodological flexibility—compatibility with both traditional organic-phase and emerging aqueous-phase protocols—derives specifically from the pre-installed –SO₂Cl electrophile, which is absent in the 2-methylquinoline parent compound and in sulfinate precursors.

Green chemistry synthesis Aqueous sulfonylation Haloquinoline coupling

Derivative Biological Space: Quinoline-6-sulfonamide Scaffolds as Privileged Structures for Multi-Target Neurotherapeutics

While direct biological data for 2-methylquinoline-6-sulfonyl chloride itself are not reported (the compound is an intermediate), its downstream sulfonamide derivatives belong to a pharmacologically validated class. A series of quinoline-sulfonamides (a1–a18) designed as dual MAO and cholinesterase inhibitors demonstrated potent activities: compound a5 showed IC₅₀ = 0.59 ± 0.04 μM for MAO-A, compound a12 showed IC₅₀ = 0.47 ± 0.03 μM for MAO-B, and compound a11 showed IC₅₀ = 0.58 ± 0.05 μM for BChE [1]. These quinoline-sulfonamides were constructed from quinoline-sulfonyl chloride precursors analogous to 2-methylquinoline-6-sulfonyl chloride, establishing the scaffold's relevance for generating multi-target neurotherapeutic candidates. By comparison, sulfonamide derivatives lacking the quinoline ring (e.g., simple benzenesulfonamides) exhibit markedly different target selectivity profiles and generally lower potency against these CNS enzyme targets. The 2-methyl substituent on the quinoline ring further distinguishes this scaffold from unsubstituted quinoline-sulfonamides, as the methyl group can occupy a lipophilic pocket in the enzyme active site, as evidenced by molecular docking studies [1].

MAO inhibition Cholinesterase inhibition Alzheimer's disease therapeutics Quinoline-sulfonamide hybrids

2-Methylquinoline-6-sulfonyl chloride – High-Value Application Scenarios for Procurement Decision-Making


Multi-Target CNS Drug Discovery: Construction of Quinoline-Sulfonamide Libraries for Alzheimer's Disease

2-Methylquinoline-6-sulfonyl chloride is the electrophilic precursor of choice for generating focused quinoline-6-sulfonamide libraries targeting MAO and cholinesterase enzymes. As demonstrated by the quinoline-sulfonamide series (a1–a18) showing sub-micromolar dual inhibition of MAO-A (IC₅₀ = 0.59 μM), MAO-B (IC₅₀ = 0.47 μM), and BChE (IC₅₀ = 0.58 μM), the 6-sulfonamide substitution pattern is critical for achieving this multi-target profile [1]. The C2-methyl group provides a specific lipophilic contact point in the enzyme active site as confirmed by molecular docking, which would be lost if an unsubstituted quinoline-6-sulfonyl chloride were used instead. Procurement of this specific regioisomer ensures that the resulting sulfonamide library members carry the precise substitution pattern validated in the published SAR.

Green Chemistry Sulfonamide Synthesis: Aqueous-Phase and Catalyst-Free Derivatization Workflows

For research groups and CROs adopting sustainable chemistry practices, 2-methylquinoline-6-sulfonyl chloride enables direct sulfonamide formation in aqueous media without added base, metal catalysts, or organic co-solvents [2]. This contrasts with alternative routes starting from 2-methylquinoline, which require either visible-light photocatalysts and 4–12 hour reaction times for sulfinate-based sulfonylation, or transition-metal catalysts for sulfonyl hydrazide methods. The pre-installed –SO₂Cl electrophile thus reduces process mass intensity (PMI), eliminates catalyst costs, and simplifies waste stream management, directly addressing procurement criteria for environmentally preferred synthetic intermediates.

Kinase and GPCR Targeted Covalent Inhibitor Design: Sulfonyl Fluoride and Sulfonamide Warhead Installation

The sulfonyl chloride group at the 6-position of 2-methylquinoline serves as a versatile electrophilic warhead installation point for designing targeted covalent inhibitors (TCIs) directed at kinases, mGluR, and other therapeutically relevant protein targets. Patent literature explicitly describes quinoline-sulfonyl derivatives as mGluR1 and mGluR5 subtype-preferring ligands, with the substitution pattern on the quinoline ring being a key determinant of receptor subtype selectivity [3]. The 2-methyl-6-sulfonyl chloride regioisomer provides a scaffold that has been specifically exemplified in these patent filings, offering researchers a freedom-to-operate advantage over alternative substitution patterns that may fall within competing IP claims.

Agrochemical Lead Optimization: Quinoline-Containing Fungicide and Herbicide Intermediate

Quinoline derivatives bearing sulfonyl functionality are established pharmacophores in agrochemical discovery, with organosulfur compounds representing approximately 30% of modern crop protection agents. 2-Methylquinoline-6-sulfonyl chloride provides a direct route to 6-sulfonamide and 6-sulfonate ester quinoline derivatives for screening against fungal and weed targets, leveraging the favorable physicochemical properties (XLogP3 = 2.6, TPSA = 55.4 Ų) that balance foliar uptake with phloem mobility [1]. The 2-methyl substituent further differentiates this scaffold from unsubstituted quinoline analogs, potentially improving metabolic stability in plant systems through steric shielding of the adjacent C3 position.

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